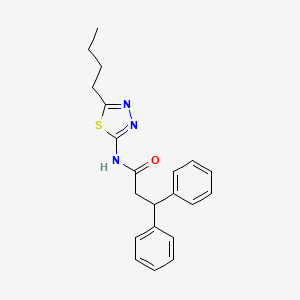![molecular formula C22H28N2O3S B4940903 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B4940903.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-phenylbutanamide, commonly referred to as CBX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBX belongs to the class of sulfonylurea drugs and has been extensively studied for its ability to modulate various physiological and biochemical processes.
Applications De Recherche Scientifique
CBX has been extensively studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, CBX has been shown to modulate the activity of gap junctions, which are channels that allow for the direct exchange of ions and small molecules between adjacent cells. CBX has also been shown to inhibit the activity of ATP-sensitive potassium channels, which are involved in the regulation of insulin secretion in pancreatic beta cells. In addition, CBX has been studied for its potential anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of CBX involves the modulation of various physiological and biochemical processes. CBX has been shown to inhibit the activity of gap junctions by binding to the extracellular loop of connexin proteins, which are the building blocks of gap junctions. CBX also inhibits the activity of ATP-sensitive potassium channels by binding to the sulfonylurea receptor subunit of the channel, which leads to the closure of the channel and subsequent depolarization of the cell membrane.
Biochemical and Physiological Effects:
CBX has been shown to have various biochemical and physiological effects. In the field of neuroscience, CBX has been shown to enhance the propagation of action potentials and increase synaptic plasticity. In the field of endocrinology, CBX has been shown to increase insulin secretion and improve glucose tolerance. CBX has also been studied for its potential anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
CBX has several advantages for lab experiments, including its ability to modulate various physiological and biochemical processes and its relatively low cost. However, CBX also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on CBX. In the field of neuroscience, CBX could be studied further for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In the field of endocrinology, CBX could be studied further for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. CBX could also be studied further for its potential anti-inflammatory and anti-cancer effects. Finally, further research could be conducted to optimize the synthesis method of CBX and to develop more efficient and effective derivatives of the compound.
Méthodes De Synthèse
The synthesis of CBX involves a multi-step process that includes the reaction of 4-phenylbutyric acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzenesulfonyl chloride to form the intermediate product, which is subsequently reacted with cyclohexylamine to form the final product, CBX.
Propriétés
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-22(13-7-10-18-8-3-1-4-9-18)23-19-14-16-21(17-15-19)28(26,27)24-20-11-5-2-6-12-20/h1,3-4,8-9,14-17,20,24H,2,5-7,10-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFNLZOBTPNPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940823.png)
![1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)
![2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B4940850.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4940874.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4940878.png)
![1,4-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4940896.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B4940910.png)
![1-[(2-bromophenoxy)acetyl]-4-methylpiperidine](/img/structure/B4940915.png)
![methyl 4-(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4940920.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4940928.png)